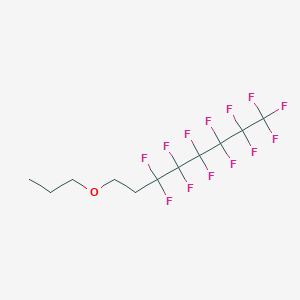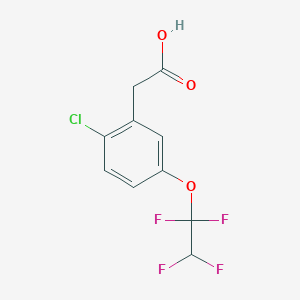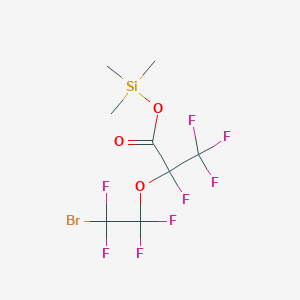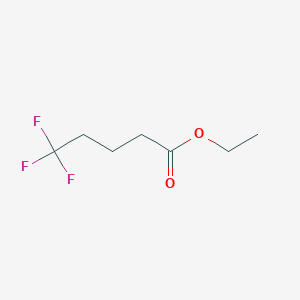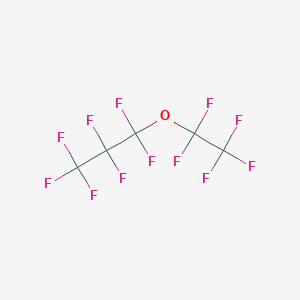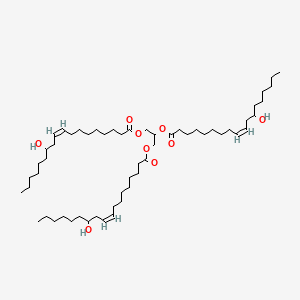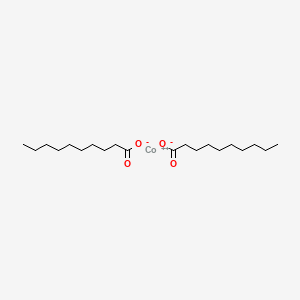
Cobaltous caprate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobaltous caprate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with decanoic acid. The reaction typically involves dissolving the cobalt salt in water or an organic solvent, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, and the product is precipitated out, filtered, and dried.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with decanoic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cobaltous caprate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed:
Oxidation: Cobalt(III) decanoate or other cobalt(III) complexes.
Reduction: Metallic cobalt or cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobaltous caprate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: this compound is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of cobalt-based materials for batteries, supercapacitors, and other electronic devices.
Mécanisme D'action
The mechanism by which cobaltous caprate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalysis, cobalt acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions. In biological systems, cobalt can interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Cobaltous acetate
- Cobaltous butyrate
- Cobaltous stearate
Cobaltous caprate’s uniqueness lies in its balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other cobalt carboxylates may not be as effective.
Propriétés
Numéro CAS |
10139-54-5 |
|---|---|
Formule moléculaire |
C10H20CoO2 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
cobalt;decanoic acid |
InChI |
InChI=1S/C10H20O2.Co/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
Clé InChI |
KJONVQWTEXFKKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



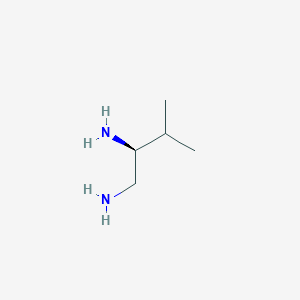
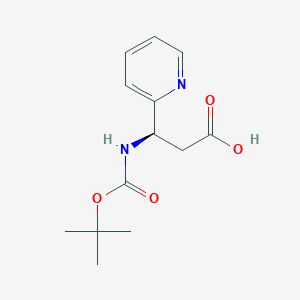
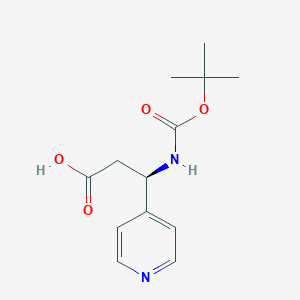
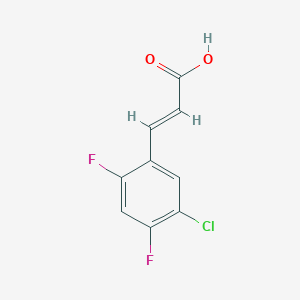
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)
